molecular formula C40H70N2O8 B235618 2H-Pyran-2-acetamide, tetrahydro-6-(2-hydroxy-3-pentenyl)-N-(2-hydroxy-4-((3-(8-(6-hydroxy-3,5-dimethyl-4-heptenyl)-3-methyl-1,7-dioxaspiro(5.5)undec-2-yl)propyl)amino)-3-methyl-4-oxobutyl)-4-methyl- CAS No. 155660-91-6

2H-Pyran-2-acetamide, tetrahydro-6-(2-hydroxy-3-pentenyl)-N-(2-hydroxy-4-((3-(8-(6-hydroxy-3,5-dimethyl-4-heptenyl)-3-methyl-1,7-dioxaspiro(5.5)undec-2-yl)propyl)amino)-3-methyl-4-oxobutyl)-4-methyl-

Cat. No.: B235618
CAS No.: 155660-91-6
M. Wt: 707 g/mol
InChI Key: RJOSUTGDUUPBKV-KNEXMGAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran-2-acetamide, tetrahydro-6-(2-hydroxy-3-pentenyl)-N-(2-hydroxy-4-((3-(8-(6-hydroxy-3,5-dimethyl-4-heptenyl)-3-methyl-1,7-dioxaspiro(5.5)undec-2-yl)propyl)amino)-3-methyl-4-oxobutyl)-4-methyl- is a natural product found in Lissoclinum bistratum and Trididemnum cyclops with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have synthesized various derivatives and analogs of compounds related to the 2H-Pyran-2-acetamide family. For instance, Baylis et al. (1993) synthesized 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones, a compound structurally related to 2H-Pyran-2-acetamide, demonstrating the complex synthetic routes that can be used to create similar compounds (Baylis et al., 1993).

Application in Antibiotic Synthesis

  • In the field of antibiotics, the structure and synthesis of related compounds have been crucial. For instance, Ferrari et al. (1990) worked on SB22484, an antibiotic complex where the structure of its constituents is closely related to 2H-Pyran-2-acetamide derivatives. This research highlights the potential of these compounds in developing new antibiotics (Ferrari et al., 1990).

Exploration of Antioxidative and Antihypertensive Properties

  • Some derivatives of 2H-Pyran-2-acetamide have shown antioxidative and antihypertensive properties. Maneesh and Chakraborty (2018) isolated novel O-heterocyclic analogs from seaweed, exhibiting significant antihypertensive activities, suggesting potential medical applications of these compounds (Maneesh & Chakraborty, 2018).

Antimicrobial and Cytotoxic Activities

  • Compounds structurally similar to 2H-Pyran-2-acetamide have been found to possess antimicrobial and cytotoxic properties. Zhao et al. (2018) identified α-pyrone derivatives with significant antimicrobial activity, highlighting the potential of 2H-Pyran-2-acetamide derivatives in treating microbial infections (Zhao et al., 2018).

Pharmaceutical Applications

  • The structural framework of 2H-Pyran-2-acetamide derivatives is being explored in various pharmaceutical applications. Ikemoto et al. (2005) synthesized a CCR5 antagonist with a structure related to 2H-Pyran-2-acetamide, demonstrating its utility in drug synthesis (Ikemoto et al., 2005).

Properties

CAS No.

155660-91-6

Molecular Formula

C40H70N2O8

Molecular Weight

707 g/mol

IUPAC Name

3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-4-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide

InChI

InChI=1S/C40H70N2O8/c1-8-11-32(44)23-34-21-27(3)22-35(48-34)24-38(46)42-25-36(45)30(6)39(47)41-19-10-13-37-28(4)16-18-40(50-37)17-9-12-33(49-40)15-14-26(2)20-29(5)31(7)43/h8,11,20,26-28,30-37,43-45H,9-10,12-19,21-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-20+

InChI Key

RJOSUTGDUUPBKV-KNEXMGAHSA-N

Isomeric SMILES

C/C=C/C(CC1CC(CC(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)/C=C(\C)/C(C)O)C)O)C)O

SMILES

CC=CC(CC1CC(CC(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C)O

Canonical SMILES

CC=CC(CC1CC(CC(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C)O

Synonyms

bistramide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Pyran-2-acetamide, tetrahydro-6-(2-hydroxy-3-pentenyl)-N-(2-hydroxy-4-((3-(8-(6-hydroxy-3,5-dimethyl-4-heptenyl)-3-methyl-1,7-dioxaspiro(5.5)undec-2-yl)propyl)amino)-3-methyl-4-oxobutyl)-4-methyl-
Reactant of Route 2
Reactant of Route 2
2H-Pyran-2-acetamide, tetrahydro-6-(2-hydroxy-3-pentenyl)-N-(2-hydroxy-4-((3-(8-(6-hydroxy-3,5-dimethyl-4-heptenyl)-3-methyl-1,7-dioxaspiro(5.5)undec-2-yl)propyl)amino)-3-methyl-4-oxobutyl)-4-methyl-
Reactant of Route 3
Reactant of Route 3
2H-Pyran-2-acetamide, tetrahydro-6-(2-hydroxy-3-pentenyl)-N-(2-hydroxy-4-((3-(8-(6-hydroxy-3,5-dimethyl-4-heptenyl)-3-methyl-1,7-dioxaspiro(5.5)undec-2-yl)propyl)amino)-3-methyl-4-oxobutyl)-4-methyl-
Reactant of Route 4
Reactant of Route 4
2H-Pyran-2-acetamide, tetrahydro-6-(2-hydroxy-3-pentenyl)-N-(2-hydroxy-4-((3-(8-(6-hydroxy-3,5-dimethyl-4-heptenyl)-3-methyl-1,7-dioxaspiro(5.5)undec-2-yl)propyl)amino)-3-methyl-4-oxobutyl)-4-methyl-
Reactant of Route 5
Reactant of Route 5
2H-Pyran-2-acetamide, tetrahydro-6-(2-hydroxy-3-pentenyl)-N-(2-hydroxy-4-((3-(8-(6-hydroxy-3,5-dimethyl-4-heptenyl)-3-methyl-1,7-dioxaspiro(5.5)undec-2-yl)propyl)amino)-3-methyl-4-oxobutyl)-4-methyl-
Reactant of Route 6
Reactant of Route 6
2H-Pyran-2-acetamide, tetrahydro-6-(2-hydroxy-3-pentenyl)-N-(2-hydroxy-4-((3-(8-(6-hydroxy-3,5-dimethyl-4-heptenyl)-3-methyl-1,7-dioxaspiro(5.5)undec-2-yl)propyl)amino)-3-methyl-4-oxobutyl)-4-methyl-

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